molecular formula C15H14N4O2S2 B12182690 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B12182690
M. Wt: 346.4 g/mol
InChI Key: ZNIRZGMBZWYPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a potent, selective, and cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulator of multiple cellular processes, and its inhibition has emerged as a promising therapeutic strategy for neurodegenerative disorders and diabetes. As a highly selective chemical probe, this compound enables researchers to elucidate the role of DYRK1A in tau protein phosphorylation and the pathogenesis of Alzheimer's disease . Furthermore, its ability to modulate DYRK1A activity makes it a critical tool for investigating the proliferation and functional maturation of pancreatic beta-cells , offering insights into potential regenerative therapies for diabetes. The compound's mechanism involves competitive binding at the ATP-binding site of DYRK1A, effectively blocking its kinase activity and downstream signaling cascades. Its research value is underscored by its utility in probing disease mechanisms in neurobiology and endocrinology, facilitating high-content screening assays, and validating DYRK1A as a drug target.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C15H14N4O2S2/c1-9-10(2)23-15(16-9)17-13(20)8-19-14(21)6-5-11(18-19)12-4-3-7-22-12/h3-7H,8H2,1-2H3,(H,16,17,20)

InChI Key

ZNIRZGMBZWYPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C

Origin of Product

United States

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by a thiazole and pyridazine core structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique arrangement of functional groups in this molecule contributes to its diverse pharmacological profile.

The molecular formula of the compound is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S with a molar mass of approximately 349.41 g/mol. The structure includes a thiazole ring and a pyridazine moiety, which are known for their significant biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₉N₅O₃S
Molar Mass349.41 g/mol
CAS Number1282103-83-6

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial effects. For instance, compounds similar to this compound have shown activity against various bacterial and fungal strains. A study demonstrated that thiazole derivatives possess minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. In vitro studies on thiazolidinone derivatives have shown significant cytotoxic effects against glioblastoma multiforme cells, indicating that modifications in the thiazole structure can enhance antitumor properties .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancerous tissues. For example, molecular docking studies suggest that thiazole derivatives may inhibit glucosamine-6-phosphate synthase, an enzyme critical for bacterial cell wall synthesis .

Study 1: Antimicrobial Efficacy

A study conducted by Lączkowski et al. evaluated the antimicrobial activity of various thiazole derivatives using broth microdilution methods against twelve bacterial and fungal species. The results indicated that certain derivatives exhibited moderate to high activity against Bacillus subtilis and Staphylococcus aureus, with inhibition zones ranging from 12 mm to 18 mm compared to reference drugs .

Study 2: Antitumor Activity

Da Silva et al. explored the cytotoxic effects of synthesized thiazolidinones on glioblastoma multiforme cells. Their findings revealed that specific derivatives significantly reduced cell viability, suggesting a promising avenue for developing new anticancer agents based on the thiazole scaffold .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. Studies indicate that thiazole derivatives often possess cytotoxic properties against various cancer types. For instance, a related thiazole compound demonstrated significant activity against breast and colon cancer cells, suggesting that the thiazole moiety contributes to this effect .
  • Antimicrobial Properties
    • Thiazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures exhibit broad-spectrum antibacterial and antifungal effects. N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide could be evaluated for its efficacy against resistant bacterial strains, which is a growing concern in clinical settings .
  • Anti-inflammatory Effects
    • Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing thiazole rings have been reported to exhibit anti-inflammatory properties. This compound could be investigated for its ability to modulate inflammatory pathways and cytokine release .

Table 1: Summary of Biological Activities of Thiazole Derivatives

CompoundActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 (breast cancer)
Compound BAntimicrobialE. coli
Compound CAnti-inflammatoryRAW 264.7 macrophages

Clinical Research Insights

Recent studies have focused on the pharmacokinetics and pharmacodynamics of thiazole-containing compounds. For example, a study demonstrated that thiazole derivatives could enhance the bioavailability of co-administered drugs through synergistic effects on absorption mechanisms .

Furthermore, ongoing clinical trials are assessing the safety and efficacy of these compounds in combination therapies for chronic diseases such as diabetes and hypertension, where inflammation plays a pivotal role .

Potential Future Applications

The versatility of this compound suggests several future research directions:

  • Combination Therapies : Investigating its use in conjunction with existing anticancer or antimicrobial agents to enhance therapeutic outcomes.
  • Drug Development : Exploring modifications to improve potency and selectivity toward specific biological targets.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities could lead to the identification of new therapeutic targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name & ID Molecular Formula Molecular Weight Key Structural Features Notable Substituents/Modifications
Compound A C₁₅H₁₄N₄O₂S₂ 346.4 4,5-dimethyl thiazole, pyridazinone, thiophene-2-yl Thiophene enhances hydrophobicity
Compound 9c () C₂₇H₂₂BrN₇O₂S 604.5 Benzimidazole, triazole, bromophenyl-thiazole Bromophenyl increases halogen bonding potential
Compound 19 () C₂₂H₁₈F₃N₅O₃S₂ 541.5 Pyrimidinone, trifluoromethyl-benzothiazole Trifluoromethyl improves metabolic stability
Compound B () C₁₈H₁₇FN₄O₂S 372.4 4-ethyl-5-methyl thiazole, 4-fluorophenyl-pyridazinone Fluorophenyl enhances lipophilicity
Compound 3 () C₂₀H₁₈N₆O₂S₂ 438.5 Tetrahydrobenzothiophene, thiadiazole-sulfanyl Sulfanyl group may influence redox activity

Key Observations

Thiazole Modifications: Compound A’s 4,5-dimethyl thiazole contrasts with Compound B’s 4-ethyl-5-methyl thiazole and Compound 9c’s bromophenyl-thiazole. The trifluoromethyl-benzothiazole in Compound 19 introduces strong electron-withdrawing effects, which may enhance stability against oxidative metabolism .

Heterocyclic Core Variations: Compound A’s pyridazinone core differs from the pyrimidinone in Compound 19 and the thiadiazole-triazine system in . Pyridazinone’s hydrogen-bonding capacity could favor interactions with polar residues in enzymatic targets .

Compounds with triazole () or thiadiazole () moieties may exhibit divergent pharmacokinetic profiles due to differences in solubility and metabolic pathways .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves solvent selection (e.g., DMF or THF for solubility), catalyst screening (e.g., palladium for reductive cyclization), and stepwise purification via column chromatography. For example, adjusting reaction temperatures (e.g., reflux at 80–100°C) and stoichiometric ratios of intermediates (e.g., thiophen-2-yl derivatives) can improve yields. Monitoring via TLC and characterizing intermediates via IR and NMR ensures purity . Typical yields for analogous thiazole-pyridazinone hybrids range from 45–58% under optimized conditions .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Confirming carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole/thiophene ring vibrations.
  • NMR (¹H/¹³C) : Identifying proton environments (e.g., methyl groups on thiazole at δ 2.1–2.5 ppm) and carbon shifts for acetamide linkages (δ 165–170 ppm).
  • Mass Spectrometry : Validating molecular weight (e.g., HRMS for exact mass). Cross-referencing with synthetic intermediates ensures structural fidelity .

Q. What crystallographic methods validate the Z-configuration of the thiazole-ylidene moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) resolves the Z-configuration by analyzing bond angles and torsional constraints. For example, the dihedral angle between thiazole and pyridazinone planes should align with computational models (e.g., <30° deviation). ORTEP-3 software ( ) visualizes thermal ellipsoids to confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with enzymes like cyclooxygenase or kinases. Docking scores (e.g., binding energy < -7 kcal/mol) and hydrogen-bonding patterns (e.g., acetamide with catalytic lysine residues) prioritize targets. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate using:
  • Dynamic NMR : Assess rotational barriers of flexible groups (e.g., thiophene ring flipping).
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 09) with SCXRD data.
  • Multi-temperature Crystallography : Identify conformational flexibility (e.g., 100K vs. 298K structures). Discrepancies in NOE correlations or hydrogen-bond networks may indicate dynamic behavior .

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modification : Replace thiophen-2-yl with substituted aryl groups (e.g., 4-fluorophenyl) via Suzuki coupling.
  • Side-Chain Variation : Introduce piperazinyl or triazole linkers via nucleophilic substitution (e.g., K₂CO₃ in DMF).
  • Bioisosteric Replacement : Substitute pyridazinone with triazinone rings, monitoring cytotoxicity (e.g., IC₅₀ via MTT assay) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites (LC-MS/MS).
  • Photostability : Expose to UV light (λ = 254 nm) and monitor λmax shifts via UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.